2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide
CAS No.: 921548-87-0
Cat. No.: VC5333117
Molecular Formula: C13H12ClNOS2
Molecular Weight: 297.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921548-87-0 |
|---|---|
| Molecular Formula | C13H12ClNOS2 |
| Molecular Weight | 297.82 |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | MGVRSKYPMYWZJN-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates two pharmacologically significant motifs:
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5-Chlorothiophen-2-yl group: Enhances electronic stability and influences binding interactions .
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2-(Methylthio)phenyl group: Contributes to lipophilicity and metabolic resistance .
Molecular Formula:
Molecular Weight: 297.82 g/mol
Key Functional Groups:
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Acetamide bridge ()
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Chlorinated thiophene ring
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Methylthio-substituted phenyl ring
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (predicted) |
| Solubility in Water | <1 mg/mL (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, thiophene S) |
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via a two-step process:
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Formation of 2-(5-Chlorothiophen-2-yl)acetic Acid:
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Amide Coupling:
Reaction Scheme:
Optimization Challenges
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Solvent Selection: Dry ethanol or acetonitrile minimizes byproducts (e.g., over-alkylation) .
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Temperature Control: Reactions at 50–60°C improve yields (up to 89%) compared to room temperature .
Physicochemical Characterization
Spectral Data (Inferred from Analogs)
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IR Spectroscopy:
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:
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:
Table 2: Comparative Spectral Data for Analogous Acetamides
| Compound | IR (cm) | δ (ppm) |
|---|---|---|
| N-(5-Chlorothiophen-2-yl)acetamide | 1699 | 2.15 (s, 3H, CH) |
| 2-Chloro-N-(2-methylthio)phenyl | 1705 | 2.48 (s, 3H, SCH) |
Biological Activity and Applications
Anticonvulsant Activity
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N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit ED values of 25–45 mg/kg in maximal electroshock (MES) tests .
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The methylthio group enhances blood-brain barrier permeability .
Cytotoxicity Profile
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Chlorinated acetamides generally show low acute toxicity (LD > 500 mg/kg in rodents) .
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Hazard statements for analogs include H315 (skin irritation) and H335 (respiratory irritation) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Avoid skin contact (wear gloves) |
| H319 | Use eye protection |
| H335 | Use in ventilated areas |
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